molecular formula C26H38N2O9 B13733642 Einecs 244-519-2 CAS No. 21666-86-4

Einecs 244-519-2

Cat. No.: B13733642
CAS No.: 21666-86-4
M. Wt: 522.6 g/mol
InChI Key: LFDHHWHDYXAPIG-OSPZJNBRSA-N
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Description

Einecs 244-519-2, also known as DTPMP (Diethylenetriaminepenta(methylenephosphonic acid)), is a versatile phosphonic acid widely used in various industrial applications. It is known for its excellent chelating properties and ability to inhibit mineral deposits, making it a valuable compound in water treatment, detergents, and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

DTPMP is synthesized through a multi-step process involving the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{Diethylenetriamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{DTPMP} ]

Industrial Production Methods

In industrial settings, DTPMP is produced in large-scale reactors where the reactants are mixed and heated to specific temperatures. The reaction mixture is then cooled, and the product is purified through filtration and crystallization processes. The final product is obtained as a solid or aqueous solution, depending on the intended application.

Chemical Reactions Analysis

Types of Reactions

DTPMP undergoes various chemical reactions, including:

    Chelation: DTPMP forms stable complexes with metal ions, preventing their precipitation and deposition.

    Oxidation: Under certain conditions, DTPMP can be oxidized to form phosphonic acid derivatives.

    Hydrolysis: DTPMP can hydrolyze in the presence of water, leading to the formation of phosphonic acid and amine derivatives.

Common Reagents and Conditions

    Chelation: Metal ions such as calcium, magnesium, and iron are common reagents used in chelation reactions with DTPMP.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize DTPMP.

    Hydrolysis: Water and acidic or basic conditions can facilitate the hydrolysis of DTPMP.

Major Products Formed

    Chelation: Metal-DTPMP complexes

    Oxidation: Phosphonic acid derivatives

    Hydrolysis: Phosphonic acid and amine derivatives

Scientific Research Applications

DTPMP has a wide range of scientific research applications, including:

    Chemistry: Used as a chelating agent in analytical chemistry to prevent metal ion interference in various reactions.

    Biology: Employed in biological studies to inhibit metal ion-induced aggregation of proteins and enzymes.

    Medicine: Investigated for its potential use in medical treatments to prevent calcification in tissues and organs.

    Industry: Widely used in water treatment, detergents, and cleaning agents to prevent scale formation and enhance cleaning efficiency.

Mechanism of Action

DTPMP exerts its effects primarily through chelation, where it binds to metal ions and forms stable complexes. This prevents the metal ions from participating in unwanted reactions, such as precipitation and deposition. The molecular targets of DTPMP include metal ions like calcium, magnesium, and iron. The pathways involved in its mechanism of action include the formation of coordination bonds between the phosphonic acid groups of DTPMP and the metal ions.

Comparison with Similar Compounds

Similar Compounds

  • EDTA (Ethylenediaminetetraacetic acid)
  • NTA (Nitrilotriacetic acid)
  • HEDP (1-Hydroxyethylidene-1,1-diphosphonic acid)

Comparison

  • Chelating Efficiency : DTPMP has a higher chelating efficiency compared to EDTA and NTA, making it more effective in preventing scale formation.
  • Stability : DTPMP forms more stable complexes with metal ions than HEDP, providing better long-term protection against mineral deposits.
  • Environmental Impact : DTPMP is considered to have a lower environmental impact compared to NTA, which can be more persistent in the environment.

DTPMP’s unique combination of high chelating efficiency, stability, and lower environmental impact makes it a preferred choice in various applications over similar compounds.

Properties

CAS No.

21666-86-4

Molecular Formula

C26H38N2O9

Molecular Weight

522.6 g/mol

IUPAC Name

(S)-[(4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C20H26N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19?,20-;2-,3-,4+,5-/m01/s1

InChI Key

LFDHHWHDYXAPIG-OSPZJNBRSA-N

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1CC2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.C(C(C(C(C(C(=O)O)O)O)O)O)O

Origin of Product

United States

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